![molecular formula C20H24FN5O B2853434 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2380176-07-6](/img/structure/B2853434.png)
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile
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Description
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.444. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
A selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized alongside positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential of fluorinated derivatives in neurodegenerative disease diagnostics and the assessment of receptor density changes (Kepe et al., 2006).
HIV-1 Attachment Inhibition
Studies on indole-based derivatives, including modifications of the piperazine ring, have revealed potent inhibitors of HIV-1 attachment. These findings emphasize the scaffold's critical role in deploying pharmacophoric elements to complement the binding site on gp120, indicating the compound's potential application in antiviral therapy (Wang et al., 2009).
CB1 Cannabinoid Receptors Study
The synthesis of radiolabeled compounds for PET studies of CB1 cannabinoid receptors illustrates the feasibility of using fluorinated derivatives in neurobiological research. These studies highlight the compound's application in developing tools for brain receptor imaging and neurological studies (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antitumor Activities
New oxazine derivatives were synthesized and evaluated for their COX2 inhibition potency, demonstrating the importance of 1,2-oxazine derivatives in developing COX2-specific inhibitors for anti-inflammatory therapy. Molecular docking analyses further supported these compounds' potential in therapeutic applications (Srinivas et al., 2015).
Fluorinated Pyrazoles Synthesis
The development of fluorinated pyrazoles for medicinal chemistry highlights the importance of such derivatives as building blocks. The synthesis strategy and functionalization prospects outlined in these studies demonstrate the compound's role in drug development and chemical biology (Surmont et al., 2011).
properties
IUPAC Name |
3-fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-25(19-20(27-2)24-8-7-23-19)13-15-5-9-26(10-6-15)14-17-4-3-16(12-22)11-18(17)21/h3-4,7-8,11,15H,5-6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNYRLEYSRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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